2-(3-bromo-4-fluorophenyl)propan-2-amine
Description
2-(3-Bromo-4-fluorophenyl)propan-2-amine is a substituted phenethylamine derivative with a propan-2-amine backbone attached to a phenyl ring bearing bromine (Br) at position 3 and fluorine (F) at position 3. Its molecular formula is C₉H₁₀BrFN, with a molecular weight of 246.12 g/mol .
Properties
CAS No. |
1314660-95-1 |
|---|---|
Molecular Formula |
C9H11BrFN |
Molecular Weight |
232.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-fluorophenyl)propan-2-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using bromine and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of Propan-2-amine Group: The brominated and fluorinated phenyl ring is then subjected to a reaction with a suitable amine precursor, such as isopropylamine, in the presence of a catalyst like palladium on carbon (Pd/C) to form the propan-2-amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-fluorophenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-bromo-4-fluorophenyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-fluorophenyl)propan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The specific pathways and molecular targets involved depend on the particular biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(3-bromo-4-fluorophenyl)propan-2-amine with key analogs:
Key Observations :
- Substituent Position : The 3-Br,4-F substitution in the target compound may sterically hinder receptor binding compared to 2-FA or 4-FA, which have simpler substitution patterns .
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility and stability, a common strategy for pharmaceutical or analytical applications.
Pharmacological and Regulatory Considerations
- 4-FA and 2-FA: These analogs are regulated due to stimulant effects mediated by monoamine transporter modulation (e.g., serotonin, dopamine). The target compound’s bromine substitution may reduce potency but extend half-life due to decreased metabolism .
- Anticancer Derivatives : highlights 1,3,4-thiadiazole derivatives with 4-fluorophenyl groups showing anticancer activity (IC₅₀ = 1.28 µg/mL). While unrelated to the target compound, this suggests fluorinated aryl amines have diverse biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
